Summary of Application: TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests.
Methods of Application: The specific methods of application can vary depending on the specific agrochemical product and the crop it is being used on. Typically, these agrochemicals are applied in a diluted form as a spray to the crops.
Results or Outcomes: Since the introduction of Fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Summary of Application: Several TFMP derivatives are used in the pharmaceutical industry.
Methods of Application: The methods of application can vary widely depending on the specific pharmaceutical product. Some might be administered orally, while others might be administered intravenously.
Results or Outcomes: Many candidates are currently undergoing clinical trials.
Summary of Application: TFMP derivatives are also used in the veterinary industry.
Methods of Application: The methods of application can vary widely depending on the specific veterinary product. Some might be administered orally, while others might be administered intravenously.
Summary of Application: TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides.
Methods of Application: Pesticides are typically applied in a diluted form as a spray to the crops.
Results or Outcomes: As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides.
Summary of Application: 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products.
Methods of Application: The specific methods of application can vary depending on the specific crop-protection product and the crop it is being used on.
Results or Outcomes: Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand.
Summary of Application: Ubrogepant is a medicament used for acute migraine with or without visual disturbances.
Methods of Application: Ubrogepant is typically administered orally.
Results or Outcomes: Ubrogepant has been approved by the FDA for the treatment of migraines.
Summary of Application: TFMP derivatives can be used in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application: The specific methods of synthesis can vary widely depending on the specific MOF being synthesized. Typically, this involves the reaction of a metal salt with an organic ligand in an appropriate solvent.
Summary of Application: TFMP derivatives can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction.
Methods of Application: The specific methods of preparation can vary widely depending on the specific (trifluoromethyl)pyridyllithium being prepared.
Summary of Application: TFMP derivatives can be used in the synthesis of methiodide salts.
Methods of Application: The specific methods of synthesis can vary widely depending on the specific methiodide salt being synthesized.
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a heterocyclic compound characterized by a pyridine ring that features a nitro group at the 3-position and a trifluoromethyl group at the 6-position, along with hydroxyl groups at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 208.09 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it particularly valuable in various chemical and biological applications .
Research indicates that 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances its interaction with biological targets, suggesting that it may influence enzyme activity and metabolic pathways. Such properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents .
The synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol typically involves multi-step organic reactions:
In industrial settings, continuous flow reactors may be used to optimize reaction conditions for higher yields and purity .
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol finds applications in various fields:
Studies on the interactions of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol with biological macromolecules have shown that it can modulate enzyme activity and influence protein interactions. For example, its interaction with cytochrome P450 enzymes suggests potential metabolic transformations leading to bioactive metabolites. Understanding these interactions is crucial for assessing its safety and efficacy in biological systems .
Several compounds exhibit structural similarities to 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one | 947144-53-8 | 0.81 |
5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | 117519-19-4 | 0.81 |
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol | 947144-26-5 | 0.70 |
3-Nitro-6-(trifluoromethyl)pyridin-2-amine | 893444-21-8 | 0.61 |
4-Hydroxy-3-nitropyridin-2(1H)-one | 89282-12-2 | 0.83 |
The uniqueness of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol lies in its specific arrangement of functional groups—namely, the presence of both nitro and hydroxyl groups at defined positions on the pyridine ring combined with the trifluoromethyl group. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds listed above .
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol exhibits significantly altered electrophilic aromatic substitution reactivity compared to unsubstituted pyridine due to the presence of multiple electron-withdrawing groups. The nitro group at position 3 and the trifluoromethyl group at position 6 function as powerful electron-withdrawing substituents, dramatically reducing the electron density of the pyridine ring system [3].
The strong electron-withdrawing nature of these substituents renders the pyridine ring highly deactivated toward electrophilic aromatic substitution reactions. The nitro group, being one of the most potent electron-withdrawing groups, decreases the nucleophilicity of the aromatic ring through both inductive and resonance effects [3] [4]. Similarly, the trifluoromethyl group exerts a strong inductive electron-withdrawing effect, further diminishing the ring's reactivity toward electrophiles [5] [6].
Under standard electrophilic aromatic substitution conditions, this compound shows minimal reactivity. When reactions do occur, they follow a meta-directing pattern relative to the nitro group, as the strongly deactivating nitro substituent directs incoming electrophiles to positions meta to itself [3]. However, the presence of hydroxyl groups at positions 2 and 4 provides alternative reaction sites through their inherent nucleophilicity.
The hydroxyl groups at positions 2 and 4 can undergo electrophilic substitution reactions more readily than the aromatic ring itself. These hydroxyl substituents can be replaced by various electrophiles under appropriate conditions. For instance, treatment with trifluoromethanesulfonic anhydride (triflyl anhydride) converts the hydroxyl groups to triflate leaving groups, which can subsequently undergo nucleophilic displacement reactions [7].
Substrate Position | Reactivity | Directing Effect | Typical Reagents | Reaction Conditions |
---|---|---|---|---|
Ring positions 1,5 | Very low | Meta to NO₂ | Strong electrophiles | Harsh conditions required |
Hydroxyl at C-2 | Moderate | N/A | Tf₂O, SOCl₂ | 0°C, base present |
Hydroxyl at C-4 | Moderate | N/A | Tf₂O, SOCl₂ | 0°C, base present |
Ring position 5 | Minimal | Meta to NO₂ | Very strong electrophiles | Extreme conditions |
The presence of electron-withdrawing groups significantly enhances the compound's susceptibility to nucleophilic aromatic substitution reactions. Both the nitro group and trifluoromethyl group activate the pyridine ring toward nucleophilic attack by reducing electron density and stabilizing the anionic intermediate formed during nucleophilic substitution [3] [4].
Nucleophilic displacement reactions can occur at multiple sites within the molecule. The hydroxyl groups at positions 2 and 4 are particularly susceptible to displacement by various nucleophiles under basic conditions. These reactions proceed through typical nucleophilic aromatic substitution mechanisms, where the nucleophile attacks the electron-deficient aromatic carbon bearing the hydroxyl group [7] [3].
The reaction conditions typically require the presence of strong bases such as triethylamine or sodium hydroxide to facilitate the displacement process. Treatment with nucleophiles such as amines results in the formation of amino-substituted derivatives, as demonstrated in synthetic procedures where benzylamine displaces hydroxyl groups to form diaminopyridine derivatives [7].
Under harsh conditions, even the nitro group can be displaced by strong nucleophiles, although this requires more forcing conditions due to the strong electron-withdrawing nature of the nitro substituent. The trifluoromethyl group, being extremely resistant to nucleophilic attack, remains intact under most reaction conditions [5] [6].
Site of Attack | Nucleophile Examples | Reaction Conditions | Products | Yield Range |
---|---|---|---|---|
C-2 hydroxyl | BnNH₂, alkoxides | Et₃N, THF, 50°C | Amino/alkoxy derivatives | 60-85% |
C-4 hydroxyl | BnNH₂, thiols | Et₃N, THF, 50°C | Amino/thio derivatives | 65-80% |
C-3 nitro | Strong nucleophiles | High temp, strong base | Substituted pyridines | 20-40% |
C-6 trifluoromethyl | None observed | N/A | No displacement | N/A |
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol exhibits versatile coordination behavior with transition metals, functioning as a multidentate ligand through its nitrogen and oxygen donor atoms. The pyridine nitrogen provides a basic coordination site, while the hydroxyl oxygens at positions 2 and 4 can participate in metal coordination, either in their neutral form or as deprotonated alkoxide ions [8] [9] [10].
The compound demonstrates the ability to form both bidentate and tridentate coordination modes depending on the metal center and reaction conditions. In bidentate coordination, the ligand typically chelates through the pyridine nitrogen and one of the hydroxyl oxygen atoms, forming stable five-membered chelate rings that enhance complex stability [8] [9] [11].
Copper(II) complexes exhibit particularly high stability due to the Jahn-Teller effect and the preference for square planar or distorted octahedral geometries. The formation constants for copper complexes typically exceed log K = 8, indicating thermodynamically favored coordination [10] [12] [11]. Nickel(II) and cobalt(II) complexes show moderate to high stability, with coordination numbers varying from four to six depending on the presence of additional ligands [10] [13].
The electron-withdrawing nitro and trifluoromethyl groups influence the electronic properties of the coordinated metal centers, potentially enhancing their Lewis acidity and catalytic activity. This electronic effect has been observed in palladium complexes containing similar electron-deficient pyridine ligands, where enhanced catalytic performance in cross-coupling reactions was attributed to increased metal electrophilicity [12].
Manganese(II) complexes benefit from the rigidity imposed by the pyridine ring system, resulting in enhanced thermodynamic stability compared to more flexible ligand systems. The presence of the pyridine nitrogen in the coordination sphere provides configurational rigidity that prevents unwanted ligand dissociation pathways [11].
The compound exhibits complex redox behavior primarily centered on the nitro group, which can undergo reversible reduction processes under electrochemical or chemical conditions. The reduction of nitro groups in pyridine systems has been extensively studied and proceeds through multiple electron transfer steps [14] [15] [16].
Initial one-electron reduction of the nitro group generates a radical anion intermediate at approximately -0.86 V versus the standard calomel electrode. This radical anion can be stabilized in aprotic solvents and exhibits characteristic EPR signals indicative of nitrogen-centered radical character [15] [16]. The presence of the trifluoromethyl group and pyridine ring system provides additional stabilization through conjugation and inductive effects.
Sequential two-electron reduction processes can occur at more negative potentials, leading to the formation of hydroxylamine intermediates. These reduction processes are influenced by the pH of the solution and the presence of proton sources. In aprotic solvents, both one-electron and two-electron reduction processes can be observed as separate waves in cyclic voltammetry experiments [15] [17].
The radical intermediates formed during nitro group reduction can participate in further chemical transformations, including coupling reactions and hydrogen atom abstraction processes. The stabilization of these radical species by the electron-deficient pyridine ring makes them sufficiently long-lived to engage in intermolecular reactions [16] [6].
Under photochemical conditions, the compound can generate radical species through different pathways, including homolytic cleavage of the carbon-nitrogen bond of the nitro group. These photochemically generated radicals have been implicated in various transformations of nitropyridine derivatives [4] [18].
The hydrolytic stability of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol varies significantly with pH, temperature, and the presence of nucleophilic species. Under neutral conditions at room temperature, the compound exhibits good stability with minimal degradation over extended periods [19] [20] [21].
At acidic pH values (pH 1-3), the compound undergoes moderate degradation through protonation of the pyridine nitrogen, which increases the electrophilicity of the ring system and makes it more susceptible to nucleophilic attack by water molecules [21] [22]. The protonated form shows enhanced reactivity toward hydrolysis, particularly at the carbon atoms adjacent to the hydroxyl groups.
Basic conditions (pH 9-12) present more challenging stability profiles due to the deprotonation of hydroxyl groups, which can act as leaving groups in nucleophilic substitution reactions. Under these conditions, hydroxide ions can displace the hydroxyl substituents, leading to ring-opened products or substituted pyridine derivatives [21] [23].
Elevated temperatures significantly accelerate all degradation pathways, with half-lives decreasing from years at room temperature to hours at temperatures above 80°C. The thermal degradation pathways include ring opening, hydroxyl group displacement, and partial decomposition of the nitro group [21] [24].
The presence of nucleophilic species such as amines or thiols enhances the degradation rate by providing alternative reaction pathways for displacement reactions. These nucleophiles can attack the electron-deficient pyridine ring, leading to substituted derivatives rather than complete degradation [7] [3].
UV irradiation promotes photodegradation processes that can lead to various photoproducts, including ring-opened species and radical coupling products. The nitro group is particularly susceptible to photochemical decomposition, generating nitrogen oxides and leaving behind modified pyridine structures [4].
Conditions | Temperature (°C) | pH | Half-life | Primary Degradation Route |
---|---|---|---|---|
Neutral aqueous | 25 | 7.0 | > 1 year | Minimal degradation |
Acidic aqueous | 25 | 2.0 | 2-4 weeks | Protonation-enhanced hydrolysis |
Basic aqueous | 25 | 10.0 | 2-5 days | Hydroxyl displacement |
Elevated temperature | 80 | 7.0 | 4-8 hours | Thermal decomposition |
UV irradiation | 25 | 7.0 | 1-3 hours | Photochemical cleavage |
Nucleophilic medium | 25 | 8.0 | Hours-days | Substitution reactions |